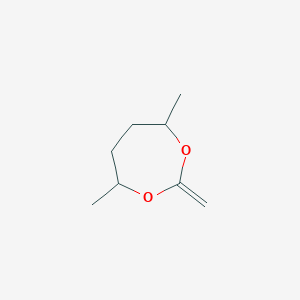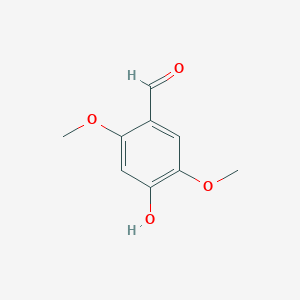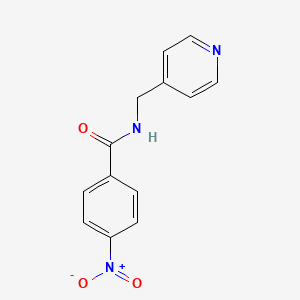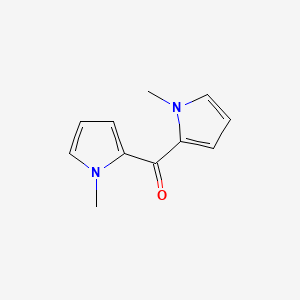![molecular formula C5H9ClMgSi B3057516 Magnesium, chloro[(trimethylsilyl)ethynyl]- CAS No. 81952-80-9](/img/structure/B3057516.png)
Magnesium, chloro[(trimethylsilyl)ethynyl]-
Vue d'ensemble
Description
Magnesium, chloro[(trimethylsilyl)ethynyl]- is a chemical compound that features a magnesium atom bonded to a chloro group and a trimethylsilyl-ethynyl group. This compound is of interest due to its unique structural properties and reactivity, which make it useful in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of magnesium, chloro[(trimethylsilyl)ethynyl]- typically involves the reaction of trimethylsilylacetylene with a magnesium halide, such as magnesium chloride. The reaction is carried out in an inert atmosphere, often using solvents like diethyl ether to facilitate the reaction. The general reaction can be represented as:
(CH3)3SiC≡CH+MgCl2→(CH3)3SiC≡CMgCl
This reaction requires careful control of temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
On an industrial scale, the production of magnesium, chloro[(trimethylsilyl)ethynyl]- follows similar principles but involves larger reactors and more stringent control of reaction conditions. The use of automated systems for monitoring and adjusting reaction parameters is common to maintain consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium, chloro[(trimethylsilyl)ethynyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Addition Reactions: The ethynyl group can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in reactions with magnesium, chloro[(trimethylsilyl)ethynyl]- include palladium catalysts for coupling reactions, and various nucleophiles for substitution reactions. Typical conditions involve the use of inert atmospheres and solvents like tetrahydrofuran (THF) or diethyl ether.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling, the product would be a new carbon-carbon bond formed between the ethynyl group and an aryl or vinyl group.
Applications De Recherche Scientifique
Magnesium, chloro[(trimethylsilyl)ethynyl]- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Its derivatives are studied for potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing into its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which magnesium, chloro[(trimethylsilyl)ethynyl]- exerts its effects involves the interaction of the magnesium center with other molecules, facilitating the transfer of the ethynyl group. The trimethylsilyl group provides steric protection, enhancing the stability of the compound and allowing for selective reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Magnesium chloride (trimethylsilyl)ethynide
- Trimethylsilylacetylene
- Magnesium, bromo[(trimethylsilyl)ethynyl]
Uniqueness
Magnesium, chloro[(trimethylsilyl)ethynyl]- is unique due to the presence of both a chloro group and a trimethylsilyl-ethynyl group, which confer distinct reactivity and stability. This makes it particularly useful in reactions where selective activation of the ethynyl group is desired.
Propriétés
IUPAC Name |
magnesium;ethynyl(trimethyl)silane;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Si.ClH.Mg/c1-5-6(2,3)4;;/h2-4H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBPYVYNSOFIMX-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#[C-].[Mg+2].[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClMgSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-Bis[[4-(diethylamino)phenyl]methylidene]cyclohexan-1-one](/img/structure/B3057438.png)



![2-[2-(4-methylphenyl)ethynyl]thiophene](/img/structure/B3057445.png)

![5H-pyrido[3,4-b]carbazole-5,11(10H)-dione](/img/structure/B3057447.png)
![Glycine, N-[(1-chloro-4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]-](/img/structure/B3057449.png)





